N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

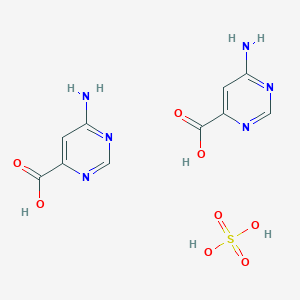

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide” is a potent and selective D4 dopamine receptor ligand . It has a molecular weight of 373.88 and its empirical formula is C20H24ClN3O2 .

Synthesis Analysis

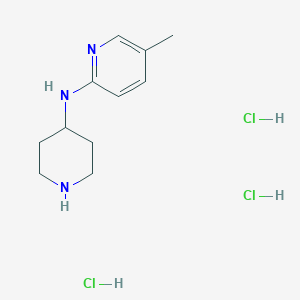

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis

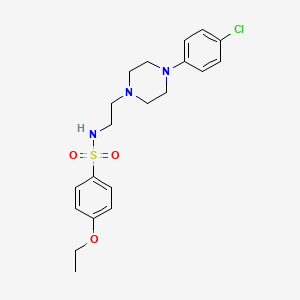

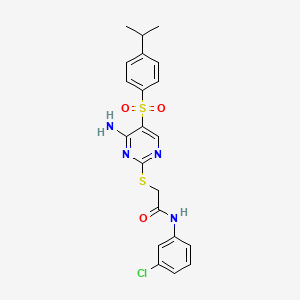

The molecular structure of this compound includes a piperazine ring linked to a benzamide moiety through an alkyl chain. The benzamide moiety is substituted with a methoxy group . The piperazine ring is also substituted with a chlorophenyl group .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is soluble in DMSO at a concentration of 22 mg/mL but is insoluble in water .Scientific Research Applications

- Dopamine D4 Ligand : Research has explored the compound’s interaction with dopamine receptors, particularly the D4 subtype . Understanding its binding affinity and selectivity can provide insights into potential therapeutic applications related to neurological disorders.

- α,β-Unsaturated Keto Scaffolds : The compound belongs to a class of molecules with α,β-unsaturated keto scaffolds. These have shown promise as cytotoxins and anticancer agents . Investigating its mechanism of action and cytotoxicity could lead to novel cancer therapies.

- Pyrazine Derivatives : Related compounds, such as N-(2-(morpholinoethyl)pyrazine-2-carboxamide, have exhibited antimycobacterial activity . Further exploration of this family of compounds may contribute to the fight against tuberculosis.

- Thiol Alkylation : The compound’s ability to alkylate thiols selectively without affecting amino or hydroxy groups is intriguing . This property could be harnessed for chemical biology studies or drug design.

- N-Alkylation Strategy : The synthetic route used to prepare this compound involved N-alkylation of 4-(4-chlorophenyl)piperazine . This strategy can inspire the design of other bioactive molecules.

Neuropharmacology and Psychopharmacology

Anticancer Drug Development

Antitubercular Agents

Chemical Biology

Organic Synthesis and Medicinal Chemistry

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is the D4 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is known to be involved in the mediation of cognitive processes and behaviors .

Mode of Action

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, potentially altering its function.

Biochemical Pathways

dopaminergic signaling pathway . This pathway plays a key role in the reward system of the brain, and alterations in this pathway can have significant effects on behavior and cognition .

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it could potentially alter dopaminergic signaling , leading to changes in cognition, behavior, and other physiological processes .

properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-11-12-23-13-15-24(16-14-23)18-5-3-17(21)4-6-18/h3-10,22H,2,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYESGBMFKNFWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

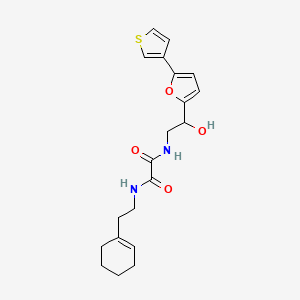

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2478376.png)

![4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2478377.png)

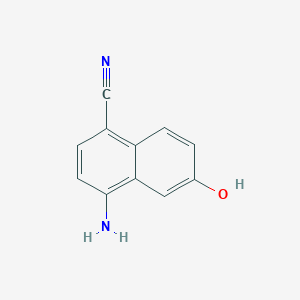

![2-imino-N,1,10-trimethyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2478385.png)

![[(2R)-2-nitrocyclopropyl]benzene](/img/structure/B2478386.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2478391.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2478396.png)

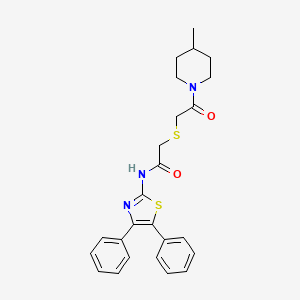

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478397.png)